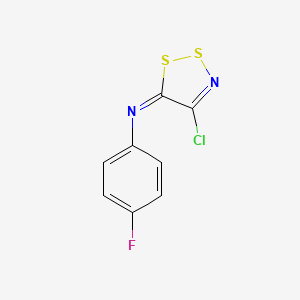![molecular formula C9H15NOS2 B14500587 N-{[2-(Methylsulfanyl)-3,6-dihydro-2H-thiopyran-2-yl]methyl}acetamide CAS No. 64172-47-0](/img/structure/B14500587.png)
N-{[2-(Methylsulfanyl)-3,6-dihydro-2H-thiopyran-2-yl]methyl}acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-{[2-(Methylsulfanyl)-3,6-dihydro-2H-thiopyran-2-yl]methyl}acetamide is a chemical compound with the molecular formula C9H15NOS2 It is characterized by the presence of a thiopyran ring, a methylsulfanyl group, and an acetamide moiety
Preparation Methods
The synthesis of N-{[2-(Methylsulfanyl)-3,6-dihydro-2H-thiopyran-2-yl]methyl}acetamide can be achieved through several synthetic routes. One common method involves the reaction of 2-(methylsulfanyl)-3,6-dihydro-2H-thiopyran with acetic anhydride in the presence of a base such as pyridine. The reaction is typically carried out under reflux conditions to ensure complete conversion of the starting materials to the desired product.
Industrial production methods for this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. These methods often employ catalysts and solvents to facilitate the reaction and enhance the efficiency of the process.
Chemical Reactions Analysis
N-{[2-(Methylsulfanyl)-3,6-dihydro-2H-thiopyran-2-yl]methyl}acetamide undergoes various types of chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The thiopyran ring can be reduced to a tetrahydrothiopyran using reducing agents like lithium aluminum hydride.
Substitution: The acetamide moiety can undergo nucleophilic substitution reactions with reagents such as alkyl halides or acyl chlorides to form new derivatives.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and catalysts such as palladium on carbon or platinum oxide. Major products formed from these reactions include sulfoxides, sulfones, and various substituted acetamides.
Scientific Research Applications
N-{[2-(Methylsulfanyl)-3,6-dihydro-2H-thiopyran-2-yl]methyl}acetamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of heterocyclic compounds.
Biology: The compound is studied for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the synthesis of drugs targeting various diseases.
Industry: It is used in the production of specialty chemicals and materials with specific properties, such as corrosion inhibitors and polymer additives.
Mechanism of Action
The mechanism of action of N-{[2-(Methylsulfanyl)-3,6-dihydro-2H-thiopyran-2-yl]methyl}acetamide involves its interaction with molecular targets and pathways within biological systems. The compound’s thiopyran ring and methylsulfanyl group are believed to play a crucial role in its activity, potentially interacting with enzymes and receptors to modulate their function. Further research is needed to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
N-{[2-(Methylsulfanyl)-3,6-dihydro-2H-thiopyran-2-yl]methyl}acetamide can be compared with other similar compounds, such as:
N-{[2-(Methylsulfanyl)phenyl]acetamide: This compound has a phenyl ring instead of a thiopyran ring, which may result in different chemical and biological properties.
2-(Methylsulfanyl)acetamide: Lacks the thiopyran ring, making it structurally simpler and potentially less versatile in its applications.
This compound derivatives:
Properties
CAS No. |
64172-47-0 |
|---|---|
Molecular Formula |
C9H15NOS2 |
Molecular Weight |
217.4 g/mol |
IUPAC Name |
N-[(6-methylsulfanyl-2,5-dihydrothiopyran-6-yl)methyl]acetamide |
InChI |
InChI=1S/C9H15NOS2/c1-8(11)10-7-9(12-2)5-3-4-6-13-9/h3-4H,5-7H2,1-2H3,(H,10,11) |
InChI Key |
UDFXJAIFFOPFBJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NCC1(CC=CCS1)SC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


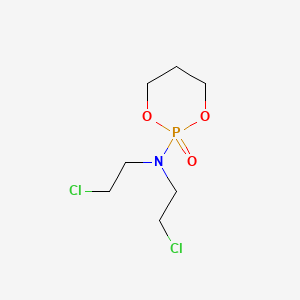
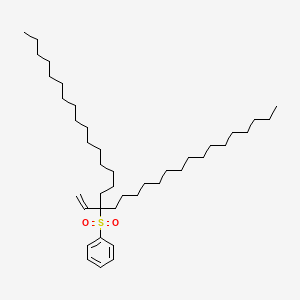
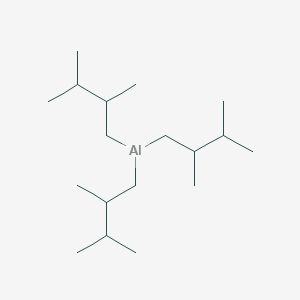
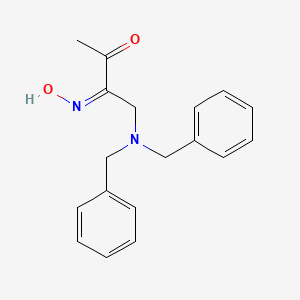
![2-[(4-Hydroxyphenyl)(4-methylphenyl)methyl]phenol](/img/structure/B14500530.png)
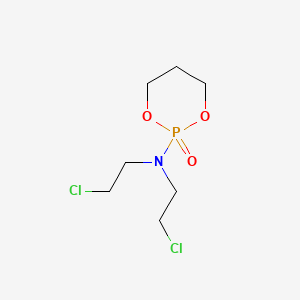
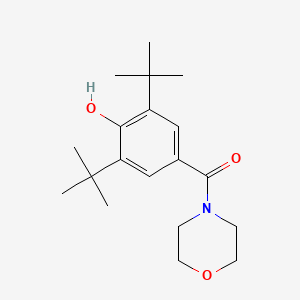
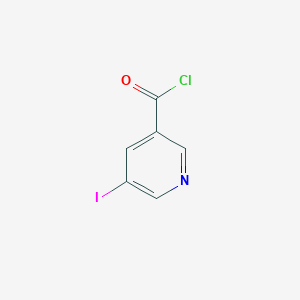
![(5Z,7Z,9Z)-6,7-dimethylbenzo[8]annulene](/img/structure/B14500550.png)
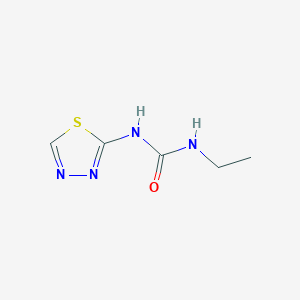
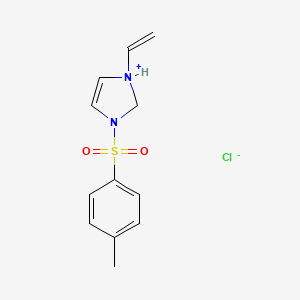
![Butyl 2-[butoxy(difluoro)methyl]-3,3,3-trifluoropropanoate](/img/structure/B14500565.png)
